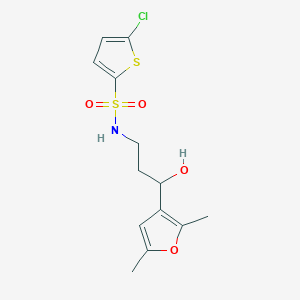

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S2/c1-8-7-10(9(2)19-8)11(16)5-6-15-21(17,18)13-4-3-12(14)20-13/h3-4,7,11,15-16H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSYVWHPHLLTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene ring with chlorosulfonic acid, followed by the addition of an amine.

Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is attached via a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with an appropriate halohydrin.

Incorporation of the Dimethylfuran Moiety: The final step involves the coupling of the dimethylfuran moiety to the hydroxypropyl chain through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are effective.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is not fully understood but is believed to involve:

Molecular Targets: Potential targets include enzymes and receptors that interact with the sulfonamide group or the thiophene ring.

Pathways Involved: The compound may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.

Comparison with Similar Compounds

(a) 3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide (isoindole-1,3-dione) with a chlorine substituent.

- Functional Groups : Chlorine at position 3, phenyl group at the nitrogen.

- Key Differences : Unlike the target compound, this lacks a sulfonamide group and the hydroxypropyl-furan chain. However, both share chlorine substitution on aromatic rings, which influences electronic properties (e.g., electron-withdrawing effects).

- Applications: Used as a monomer precursor for polyimides due to high thermal stability .

(b) 5-(Dimethylamino)-naphthalene-1-sulfonamide Derivatives ()

- Core Structure: Naphthalene sulfonamide with dimethylamino and pyrazole-carboxamide substituents.

- Functional Groups : Sulfonamide linked to a pyrazole-carboxamide moiety.

- Key Differences: The naphthalene core contrasts with the thiophene in the target compound. Both compounds, however, integrate sulfonamide groups, which are known to enhance solubility and binding affinity in biological systems .

Furan-Containing Compounds

(a) 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate ()

- Core Structure : Pyrazole linked to 2,5-dimethylfuran via a hydroxypropyl chain.

- Functional Groups : Hydroxypropyl bridge, furan, and pyrazole rings.

- Key Similarities : The 2,5-dimethylfuran moiety and hydroxypropyl chain mirror the substituent in the target compound. The dihedral angle between the pyrazole and furan rings (21.07°) suggests moderate conformational flexibility .

- Crystal Packing : Stabilized by O–H···N and N–H···O hydrogen bonds, forming R₂²(8) motifs. This hydrogen-bonding propensity may influence the target compound’s crystallinity or solubility .

(b) Furilazole ()

- Core Structure : Oxazolidine with a dichloroacetyl group and furan.

- Functional Groups : Dichloroacetyl, furan, and oxazolidine.

- Key Differences : While lacking a sulfonamide group, furilazole’s furan and heterocyclic core highlight the agrochemical relevance of such motifs. The target compound’s furan-hydroxypropyl chain may similarly contribute to bioactivity .

Thiophene-Sulfonamide Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Core Structure : Thiophene-sulfonamide with chlorophenyl and trifluoromethyl substituents.

- Functional Groups : Sulfonamide, chlorine, and trifluoromethyl groups.

- Key Similarities: The thiophene-sulfonamide core aligns with the target compound. Chlorine substitution on aromatic systems (here, phenyl vs.

Biological Activity

5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is an organic compound with a complex structure featuring a thiophene ring, a sulfonamide group, and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 349.9 g/mol. The presence of the chloro group and the sulfonamide moiety enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.9 g/mol |

| CAS Number | 1421483-74-0 |

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated that it is effective against various resistant bacterial strains, including Klebsiella pneumoniae , particularly those producing New Delhi Metallo-beta-lactamase (NDM-1). The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.39 μg/mL, suggesting strong antibacterial properties .

The mechanism underlying the antimicrobial effects of this compound is believed to involve interactions with essential bacterial proteins, disrupting vital cellular functions. This disruption may lead to cell death or inhibition of growth, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have been conducted to evaluate the biological activity of thiophene derivatives similar to this compound:

-

Study on Cyclin-dependent Kinase Inhibition :

A related thiophene derivative was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5). This suggests that compounds within this chemical class may have applications in cancer therapy by modulating cell cycle progression . -

Antioxidant Activity :

Other thiophene derivatives have shown antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals. These findings indicate that the biological activity of thiophene compounds may extend beyond antimicrobial effects to include protective roles against oxidative stress .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Formation of the Thiophene Ring : Typically synthesized via the Paal-Knorr synthesis.

- Chlorination : The introduction of the chloro group can be performed using thionyl chloride or phosphorus pentachloride.

- Sulfonamide Formation : This involves reacting the chlorinated thiophene with an appropriate amine derivative.

These synthetic routes allow for modifications that can enhance the biological properties of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.